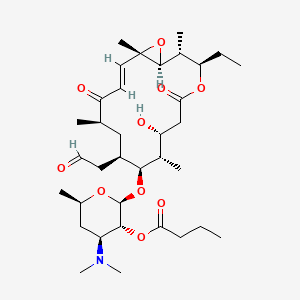
Rosamicin 2'-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosaramicin butyrate: is a macrolide antibiotic derived from rosaramicin, which is known for its activity against various Gram-negative bacteria. It is chemically similar to erythromycin but exhibits better activity against certain bacterial strains . Rosaramicin butyrate is used in the treatment of infections caused by bacteria such as Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rosaramicin butyrate involves the esterification of rosaramicin with butyric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of rosaramicin butyrate can be achieved through fermentation processes using engineered strains of Micromonospora rosaria. These strains are genetically modified to enhance the production of rosaramicin, which is then esterified with butyric acid to produce rosaramicin butyrate .
Chemical Reactions Analysis
Types of Reactions: Rosaramicin butyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of rosaramicin butyrate.
Reduction: Alcohol derivatives of rosaramicin butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Rosaramicin butyrate is used as a model compound in the study of macrolide antibiotics and their chemical properties .
Biology: It is used in microbiological research to study the effects of antibiotics on bacterial growth and resistance mechanisms .
Medicine: Rosaramicin butyrate is used in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria .
Industry: It is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Rosaramicin butyrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of peptides during translation. This action inhibits bacterial growth and replication . The molecular targets include the bacterial ribosome and associated protein synthesis machinery .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with similar structure but less effective against certain Gram-negative bacteria.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different pharmacokinetic properties.
Clarithromycin: Similar to erythromycin but with improved acid stability and better tissue penetration.
Uniqueness: Rosaramicin butyrate is unique due to its enhanced activity against specific Gram-negative bacteria and its ability to concentrate in certain tissues, such as the prostate, making it more effective for treating infections in these areas .
Properties
CAS No. |
55103-30-5 |
|---|---|
Molecular Formula |
C35H57NO10 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-6-methyloxan-3-yl] butanoate |
InChI |
InChI=1S/C35H57NO10/c1-10-12-29(40)44-32-25(36(8)9)18-21(4)42-34(32)45-31-22(5)27(39)19-30(41)43-28(11-2)23(6)33-35(7,46-33)15-13-26(38)20(3)17-24(31)14-16-37/h13,15-16,20-25,27-28,31-34,39H,10-12,14,17-19H2,1-9H3/b15-13+/t20-,21-,22+,23-,24+,25+,27-,28-,31-,32-,33+,34+,35+/m1/s1 |
InChI Key |
BXRFQJOFRKZZPI-MZWZJCGPSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CC(=O)O[C@@H]([C@H]([C@H]3[C@@](O3)(/C=C/C(=O)[C@@H](C[C@@H]2CC=O)C)C)C)CC)O)C)C)N(C)C |
Canonical SMILES |
CCCC(=O)OC1C(CC(OC1OC2C(C(CC(=O)OC(C(C3C(O3)(C=CC(=O)C(CC2CC=O)C)C)C)CC)O)C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Heptenoic acid, 7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]-, 4-(benzoylamino)phenyl ester, (4Z)-](/img/structure/B10785113.png)
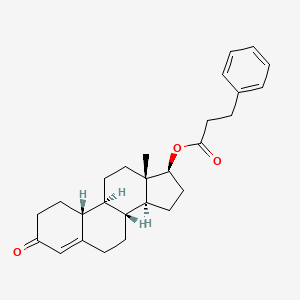

![Methyl 3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10785128.png)


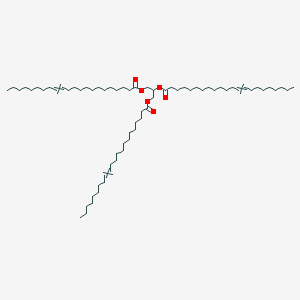
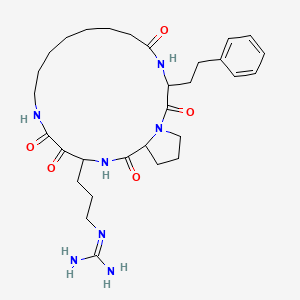
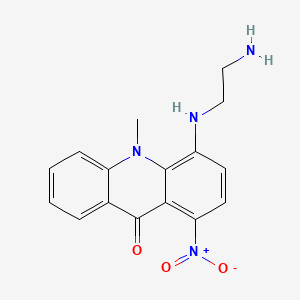
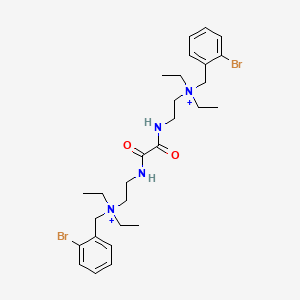
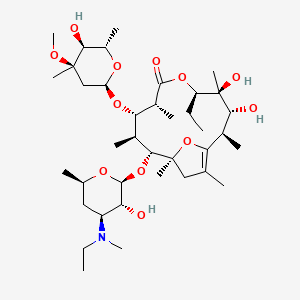
![[(1R,2R,14R)-5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B10785192.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10785200.png)
![5-[[7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B10785208.png)
